2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
The synthesis of 2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Amide Group: The amide group can be introduced via an amidation reaction using 2,5-dichlorobenzoic acid and an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It has been investigated as a potential therapeutic agent for various diseases.
Biological Research: The compound is used as a tool in biological studies to understand its mechanism of action and interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be compared with other benzothiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Benzo[b]thieno[2,3-d]thiophene Derivatives: Used as organic semiconductors in OFETs and OLEDs.
The uniqueness of this compound lies in its specific substitution pattern and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c17-8-5-6-11(18)10(7-8)15(22)20-16-13(14(19)21)9-3-1-2-4-12(9)23-16/h5-7H,1-4H2,(H2,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMAWJPFUKTYFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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